4-(1-Adamantyl)cyclohexanone
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Overview
Description
4-(1-Adamantyl)cyclohexanone is an organic compound with the molecular formula C16H24O. It features a cyclohexanone ring substituted with an adamantyl group at the 4-position. This compound is part of the adamantane family, known for its unique cage-like structure, which imparts significant stability and rigidity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Adamantyl)cyclohexanone typically involves the reaction of adamantane derivatives with cyclohexanone under specific conditions. One common method includes the Friedel-Crafts acylation of adamantane with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Friedel-Crafts acylation process, focusing on maximizing yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-(1-Adamantyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The adamantyl group can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Produces carboxylic acids or diketones.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives or other substituted products.
Scientific Research Applications
4-(1-Adamantyl)cyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of advanced materials and as a precursor for other functionalized adamantane derivatives.
Mechanism of Action
The mechanism of action of 4-(1-Adamantyl)cyclohexanone involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance and rigidity, which can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The cyclohexanone moiety can undergo various chemical transformations, contributing to the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
4-(1-Adamantyl)cyclohexanol: Similar structure but with an alcohol group instead of a ketone.
1-(1-Adamantyl)-4-methyl-2-azetidinone: Contains an adamantyl group but with a different core structure.
4-(1-Adamantyl)phenol: Features an adamantyl group attached to a phenol ring.
Uniqueness
4-(1-Adamantyl)cyclohexanone is unique due to its combination of the adamantyl group and the cyclohexanone ring. This structure imparts distinct physical and chemical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
29799-09-5 |
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Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
4-(1-adamantyl)cyclohexan-1-one |
InChI |
InChI=1S/C16H24O/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-14H,1-10H2 |
InChI Key |
IHODPAPVXPRSCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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